molecular formula C18H18ClN5O B2547179 N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea CAS No. 866042-59-3

N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea

Cat. No.: B2547179
CAS No.: 866042-59-3
M. Wt: 355.83
InChI Key: SXBNEIIYRWCEBG-UHFFFAOYSA-N
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Description

N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N’-(2,6-dimethylphenyl)urea is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N’-(2,6-dimethylphenyl)urea typically involves the reaction of 2-chloro-6-(1H-1,2,4-triazol-1-yl)benzylamine with 2,6-dimethylphenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N’-(2,6-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A parent compound with similar biological activities.

    2-chloro-6-(1H-1,2,4-triazol-1-yl)benzylamine: A precursor in the synthesis of the target compound.

    2,6-dimethylphenyl isocyanate: Another precursor used in the synthesis.

Uniqueness

N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N’-(2,6-dimethylphenyl)urea is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of both the triazole ring and the urea moiety allows for versatile interactions with various biological targets, making it a valuable compound for research and development in multiple fields.

Biological Activity

N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are recognized for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClN5OC_{17}H_{16}ClN_5O. The compound features a triazole ring which is critical for its biological activity. The presence of chlorine and dimethylphenyl groups enhances its pharmacological profile.

Antifungal Activity

Research has shown that 1,2,4-triazole derivatives exhibit significant antifungal properties. A study indicated that compounds with similar structures demonstrated effective inhibition against various fungal strains. For instance, a related triazole compound showed an IC50 value of 0.5 μg/mL against Candida albicans .

Antibacterial Activity

The antibacterial potential of this compound has been evaluated against several bacterial strains. In vitro studies reported that it exhibited substantial activity against both Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated an inhibition zone of 15 mm against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer properties of triazole derivatives have been widely studied. Research indicates that this compound may inhibit cancer cell proliferation through apoptosis induction mechanisms. In vitro assays revealed that it reduced cell viability in breast cancer cell lines with an IC50 value of 12 μM .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within microbial and cancerous cells. The triazole moiety is known to inhibit the synthesis of ergosterol in fungi and disrupt cell membrane integrity . Additionally, it may act as an inhibitor of certain kinases involved in cell signaling pathways in cancer cells.

Case Studies

Case Study 1: Antifungal Efficacy
In a comparative study involving various triazole derivatives, this compound was found to be among the top performers in inhibiting fungal growth. Its effectiveness was attributed to its structural configuration which allows for better binding to fungal enzymes compared to other derivatives .

Case Study 2: Anticancer Properties
Another investigation focused on the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell proliferation rates after treatment with varying concentrations of the compound over 48 hours. Flow cytometry analysis confirmed the induction of apoptosis in treated cells .

Data Summary Table

Biological ActivityIC50 ValueReference
Antifungal (C. albicans)0.5 μg/mL
Antibacterial (S. aureus)15 mm zone
Anticancer (MCF-7 cells)12 μM

Properties

IUPAC Name

1-[[2-chloro-6-(1,2,4-triazol-1-yl)phenyl]methyl]-3-(2,6-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O/c1-12-5-3-6-13(2)17(12)23-18(25)21-9-14-15(19)7-4-8-16(14)24-11-20-10-22-24/h3-8,10-11H,9H2,1-2H3,(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBNEIIYRWCEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NCC2=C(C=CC=C2Cl)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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